molecular formula C11H16N2O2 B14428779 N-(2-Aminoethyl)-L-phenylalanine CAS No. 81225-90-3

N-(2-Aminoethyl)-L-phenylalanine

Cat. No.: B14428779
CAS No.: 81225-90-3
M. Wt: 208.26 g/mol
InChI Key: KVJUERBFLQRRHG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-L-phenylalanine is a phenylalanine derivative designed for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. L-Phenylalanine is an essential amino acid that serves as a foundational building block for protein synthesis and a critical precursor in several biochemical pathways. In living systems, L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH) . Tyrosine, in turn, is a precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are crucial for neurological function . Researchers may investigate modified amino acids like this compound for their potential in various applications, such as peptide engineering, the study of metabolic pathways, or as a molecular scaffold in chemical biology. The addition of the 2-aminoethyl group may alter the compound's properties, such as its solubility, binding affinity, or reactivity, making it a subject of interest in specialized experimental contexts. Handling of this compound should follow standard laboratory safety protocols. Researchers are responsible for determining the suitability of this compound for their specific experimental objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81225-90-3

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(2S)-2-(2-aminoethylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C11H16N2O2/c12-6-7-13-10(11(14)15)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15)/t10-/m0/s1

InChI Key

KVJUERBFLQRRHG-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCN

Origin of Product

United States

Synthetic Methodologies for N 2 Aminoethyl L Phenylalanine and Its Derivatives

Chemo-Selective Synthetic Routes

Chemo-selective synthesis of N-(2-Aminoethyl)-L-phenylalanine in solution-phase necessitates careful control of the reaction conditions to ensure selective N-alkylation while preserving the stereochemical integrity of the chiral center. Key strategies employed include amidation and reductive amination, coupled with the use of appropriate protecting groups and methods to control racemization.

Amidation and Reductive Amination Strategies for N-Alkylation

Amidation followed by reduction is a common and effective strategy for the N-alkylation of amino acids. In the context of synthesizing this compound, this can be conceptualized through the formation of an amide bond between L-phenylalanine and a suitably protected 2-aminoacetaldehyde or a related precursor, followed by reduction of the resulting amide.

A more direct and widely utilized approach is reductive amination . This method involves the reaction of L-phenylalanine with an aldehyde, in this case, a protected form of aminoacetaldehyde, to form an intermediate imine or Schiff base, which is then reduced in situ to the desired secondary amine. The use of specific reducing agents is crucial for the success of this reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the carbonyl group.

A practical synthetic route involves the coupling of N-Boc-L-phenylalanine with N-Boc-ethylenediamine. This reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) and a base such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere. The resulting di-Boc protected intermediate is then deprotected, typically using a strong acid like trifluoroacetic acid (TFA), to yield this compound.

Reactant 1Reactant 2Coupling Agent/ActivatorBaseSolventProduct
N-Boc-L-phenylalanineN-Boc-ethylenediamineDCC/HOBtDMAPDCMN,N'-di-Boc-N-(2-Aminoethyl)-L-phenylalaninamide

Protection and Deprotection Group Chemistry

The presence of multiple reactive functional groups in both L-phenylalanine (amino and carboxyl groups) and the incoming 2-aminoethyl group necessitates the use of protecting groups to ensure regioselectivity. The choice of protecting groups is critical and they must be orthogonal , meaning that they can be removed under different conditions without affecting each other.

For the α-amino group of L-phenylalanine, the tert-butyloxycarbonyl (Boc) group is commonly used. It is stable under a variety of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). The carboxyl group of L-phenylalanine can be protected as an ester, for example, a methyl or benzyl ester, which can be cleaved under basic or hydrogenolytic conditions, respectively.

The amino group of the 2-aminoethyl moiety also requires protection to prevent side reactions. The Boc group is a suitable choice here as well. In a synthetic scheme where both amino groups are protected with Boc groups, the final deprotection step with TFA will remove both, yielding the desired product.

The concept of orthogonality is crucial when planning more complex syntheses, for instance, if the resulting this compound is to be further functionalized. In such cases, a combination of protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, and Boc, which is acid-labile, can be employed to allow for selective deprotection and subsequent reactions at specific sites.

Protecting GroupAbbreviationFunctional Group ProtectedDeprotection Conditions
tert-ButyloxycarbonylBocAminoStrong acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocAminoBase (e.g., piperidine)
BenzylBnCarboxylHydrogenolysis
Methyl esterOMeCarboxylSaponification (base)

Racemization Control and Stereoselective Synthesis

A significant challenge in the synthesis of α-amino acid derivatives is the potential for racemization at the chiral α-carbon. The α-proton of an activated amino acid is susceptible to deprotonation, especially under basic conditions, which can lead to a loss of stereochemical integrity.

Several strategies are employed to minimize racemization during the synthesis of this compound:

Mild Reaction Conditions: Carrying out reactions at low temperatures and using mild bases can significantly reduce the rate of epimerization.

Choice of Coupling Reagents: The use of certain coupling reagents can help suppress racemization. For instance, the addition of additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated couplings can form active esters that are less prone to racemization.

Urethane-based Protecting Groups: Protecting the α-amino group with a urethane-type protecting group, such as Boc or Fmoc, is known to decrease the susceptibility of the α-proton to abstraction, thereby preserving the stereochemistry.

Careful monitoring of the optical purity of the product, for example, by chiral high-performance liquid chromatography (HPLC), is essential to ensure the stereoselective synthesis of the desired L-enantiomer.

Solid-Phase Synthesis Applications

This compound can serve as a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptides and peptidomimetics with unique structural features. SPPS allows for the efficient and automated synthesis of peptide chains on a solid support.

Incorporation as a Building Block in Peptide and Peptidomimetic Scaffolds

To incorporate this compound into a growing peptide chain during SPPS, it must be appropriately protected. Typically, for Fmoc-based SPPS, the α-amino group would be protected with an Fmoc group, while the side-chain amino group would be protected with an orthogonal protecting group, such as a Boc group. This allows for the selective deprotection of the α-amino group with piperidine to enable peptide bond formation, while the side-chain amino group remains protected.

The general cycle for incorporating this building block would be as follows:

The resin-bound peptide with a free N-terminal amino group is deprotected.

The Fmoc-N-(2-(Boc-amino)ethyl)-L-phenylalanine is activated using a suitable coupling reagent (e.g., HBTU, HATU).

The activated amino acid is coupled to the resin-bound peptide.

The Fmoc group is removed with piperidine to allow for the next coupling cycle.

StepReagents/ConditionsPurpose
Deprotection20% Piperidine in DMFRemoval of Fmoc group from the N-terminus of the growing peptide chain.
ActivationFmoc-N-(2-(Boc-amino)ethyl)-L-phenylalanine, Coupling reagent (e.g., HBTU), Base (e.g., DIPEA) in DMFActivation of the carboxyl group of the incoming amino acid.
CouplingActivated amino acid solution added to the resinFormation of a new peptide bond.
Capping (Optional)Acetic anhydrideTo block any unreacted amino groups.

Functionalization Strategies on Solid Support

The presence of the 2-aminoethyl side chain in this compound provides a handle for further functionalization while the peptide is still attached to the solid support. This allows for the synthesis of complex peptide derivatives and peptidomimetics.

To achieve this, an orthogonal protecting group strategy is essential. For example, if the side-chain amino group is protected with a group that can be selectively removed without cleaving the peptide from the resin or removing other protecting groups (e.g., an allyloxycarbonyl (Alloc) group, which is removed by a palladium catalyst), this amine can be selectively deprotected and then reacted with a variety of electrophiles.

This on-resin functionalization can be used to:

Introduce labels: Fluorophores, biotin, or other reporter molecules can be attached to the side-chain amine.

Create branched peptides: Another peptide chain can be synthesized off the side-chain amine.

Synthesize cyclic peptides: The side-chain amine can be used as a point of cyclization with the N-terminus or another side chain.

Incorporate non-peptidic moieties: A wide range of organic molecules can be coupled to the side-chain amine to create novel peptidomimetics.

The choice of protecting group for the side-chain amine dictates the type of chemistry that can be performed.

Side-Chain Protecting GroupDeprotection ReagentPotential On-Resin Functionalization
Boc (tert-butyloxycarbonyl)Trifluoroacetic acid (TFA)Not suitable for on-resin functionalization in standard Fmoc-SPPS as TFA also cleaves the peptide from the resin.
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄/ScavengerAcylation, alkylation, sulfonylation, etc.
Mtt (4-Methyltrityl)Dilute TFA in DCMAcylation, alkylation, sulfonylation, etc.
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)HydrazineAcylation, alkylation, sulfonylation, etc.

Advanced Chemical Modifications and Analog Preparation

Advanced chemical modifications of this compound focus on the strategic design and synthesis of analogs with tailored properties. These modifications are primarily centered on two areas: the creation of structurally constrained derivatives to control conformation and the introduction of reporter groups or probes to facilitate biological studies.

Synthesis of Constrained Derivatives

One common approach involves the synthesis of cyclic phenylalanine derivatives. For instance, 6-benzylpiperazine-2,3,5-trione, a cyclic analog of phenylalanine, can be selectively alkylated at its nitrogen and carbon positions to generate a variety of conformationally restricted mimetics rsc.org. A similar strategy could be adapted where the N-(2-aminoethyl) group is introduced onto such a pre-formed constrained scaffold.

Another powerful technique is the [2+2+2] cycloaddition reaction. This method can be used to construct indan-based α-amino acid derivatives, which serve as rigid phenylalanine analogs nih.gov. By starting with a dialkyne building block embodying the amino acid moiety, co-trimerization with a monoalkyne in the presence of a cobalt or Wilkinson's catalyst yields polycyclic structures with well-defined stereochemistry nih.gov. The N-(2-aminoethyl) functionality could be incorporated either before or after the cycloaddition process.

Furthermore, incorporating the phenylalanine residue into larger heterocyclic systems, such as tetrahydroisoquinoline-3-carboxylic acid (Tic), is a proven method for imposing conformational constraints nih.gov. The synthesis of such derivatives often involves multi-step sequences, but results in analogs with significantly reduced rotational freedom. These constrained analogs are valuable tools for probing receptor binding pockets and designing ligands with improved pharmacological profiles nih.gov.

MethodologyDescriptionKey Reagents/CatalystsResulting Structure
Piperazine-based ScaffoldsSequential alkylation of a pre-formed cyclic phenylalanine derivative to introduce substituents and lock conformation. rsc.org6-Benzylpiperazine-2,3,5-trione, Alkyl halidesDialkylated piperazine-triones
[2+2+2] CycloadditionConstruction of polycyclic systems by reacting dialkyne-containing amino acid precursors with monoalkynes. nih.govWilkinson's catalyst, Cobalt catalysts (e.g., CpCo(CO)2)Indan-based α-amino acids
Heterocyclic IncorporationIntegrating the phenylalanine structure into a larger, rigid heterocyclic ring system like tetrahydroisoquinoline. nih.govMulti-step synthesis specific to the target heterocycleTetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives

Introduction of Reporter Groups and Probes

To investigate the biological fate, interactions, and localization of this compound, derivatives bearing reporter groups or probes are synthesized. These reporter groups can be fluorescent molecules, radioactive isotopes, or affinity tags, which allow for detection and quantification. The presence of multiple reactive functional groups—two primary amines and a carboxylic acid—on this compound offers several handles for chemical conjugation.

The primary amine groups are common targets for labeling. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines under mild pH conditions to form stable amide bonds thermofisher.com. By using an NHS ester of a fluorescent dye (e.g., fluorescein or rhodamine), a fluorescent probe can be covalently attached to either the α-amino group or the terminal amine of the ethylenediamine (B42938) moiety. Control over stoichiometry and reaction conditions can influence the site of labeling.

The carboxylic acid group provides an alternative site for modification. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), activate the carboxyl group to facilitate amide bond formation with an amine-containing probe mcgill.ca. This approach is often used in conjunction with Sulfo-NHS to improve efficiency and create a more stable intermediate mcgill.ca.

For more advanced applications, bioorthogonal handles can be introduced. For example, one of the amino groups can be modified to bear an azide or alkyne functionality. This allows for highly specific labeling via "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), with a probe containing the complementary reactive group nih.gov. This method is particularly useful for labeling in complex biological environments without interfering with native cellular processes nih.gov.

Radiolabeling is another important strategy, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). Analogs of phenylalanine, such as p-(2-[18F]fluoroethyl)-L-phenylalanine ([18F]FEP), have been synthesized for tumor imaging nih.gov. A similar synthetic route could be employed to introduce a radioisotope like 18F onto the this compound structure, enabling non-invasive tracking of its distribution and uptake.

Target Functional GroupConjugation ChemistryCommon ReagentsType of Probe Introduced
Primary Amines (-NH2)AcylationN-hydroxysuccinimide (NHS) esters of probesFluorescent dyes, Biotin
Carboxylic Acid (-COOH)Carbodiimide-mediated couplingEDC, DCC, Sulfo-NHSAmine-functionalized probes
Bioorthogonal LabelingClick Chemistry (e.g., SPAAC)Azide- or alkyne-derivatized probes and moleculeVersatile (dyes, tags, etc.) nih.gov
Aromatic RingElectrophilic Radiofluorination[18F]Fluoride precursorsPET imaging agents (e.g., 18F) nih.gov

Derivatization and Analog Development Based on N 2 Aminoethyl L Phenylalanine Scaffold

Structural Analogs with Modified Aminoethyl Moieties

No literature was found describing the synthesis of N-(2-Aminoethyl)-L-phenylalanine analogs with aryl, heteroaryl, or aliphatic substitutions on the aminoethyl chain. Furthermore, there is no available research on the design and synthesis of conformationally restricted analogs of this specific compound, for example, through cyclization strategies like lactam formation involving the aminoethyl group.

Phenylalanine Ring Modifications

While halogenation and hydroxylation of L-phenylalanine are well-documented, no studies were identified that perform these modifications on the this compound molecule. Likewise, the incorporation of azido (B1232118) or other reactive tags onto the phenylalanine ring of this specific scaffold has not been described in the available literature.

N-Terminal and Carboxyl Modifications

General methods for the N-terminal and carboxyl modification of amino acids and peptides are standard in organic chemistry. These include reactions like acetylation of the terminal amine or esterification/amidation of the carboxyl group. However, specific examples, reaction protocols, or research findings related to the application of these modifications to this compound are not available.

Table of Compounds

Acylation and Amidation

Acylation and amidation reactions are fundamental transformations for modifying the amino groups of the this compound scaffold. These reactions involve the introduction of an acyl group (R-C=O) to one or both of the amino functionalities, forming an amide bond. The specific conditions and reagents used can direct the acylation to the primary or secondary amine, although selective protection strategies are often necessary for precise control.

Acylation of the Primary Amino Group: The terminal primary amine of the 2-aminoethyl group is generally more nucleophilic and less sterically hindered than the internal secondary amine. This inherent reactivity allows for selective acylation under controlled conditions. Common acylating agents include acyl chlorides, acid anhydrides, and activated esters. For instance, in the synthesis of related chelating surfactants, fatty acid chlorides have been used to acylate ethylenediamine (B42938), demonstrating the feasibility of this reaction. sciforum.net The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Amidation involving the Carboxylic Acid Group: The carboxylic acid of the L-phenylalanine moiety can be converted into an amide by coupling with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid using coupling reagents to facilitate the formation of the amide bond. A study on the amidation of N-acetyl-L-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and various bases highlights a common approach. The process involves the deprotonation of the carboxylic acid, followed by the formation of an active ester that readily reacts with an amine. nih.gov However, a significant challenge in the amidation of N-protected chiral amino acids is the risk of racemization at the alpha-carbon. nih.gov The choice of coupling agent and base can influence the degree of racemization.

Intramolecular Amidation (Lactam Formation): Under certain conditions, such as acidification, derivatives of ethylenediamine can undergo intramolecular cyclization to form a lactam, such as carboxymethyl-2-oxo-piperazine. googleapis.com This highlights a potential side reaction to consider when manipulating the this compound scaffold under acidic conditions.

The table below summarizes representative amidation and acylation reactions relevant to the this compound scaffold.

Reaction TypeReactant(s)Reagent(s)Product TypeKey Findings
N-AcylationEthylenediamineFatty acid chloridesN-acyl ethylenediamineEfficient acylation of the primary amine. sciforum.net
AmidationN-acetyl-L-phenylalanine, AmineTBTU, DIPEAN-acetyl-L-phenylalanine amideRisk of racemization at the alpha-carbon. nih.gov
AmidationN-protected 3-cyanophenylalanine, Piperazine derivativeCoupling agentsN-protected 3-cyanophenylalanine piperazideSynthesis of complex amide derivatives. google.com
N-Acylationp-Amino-L-phenylalanineZ- or Boc-protecting groupsProtected p-amino-L-phenylalanineSpecific acylation at controlled pH. nih.gov

Esterification

Esterification of the carboxylic acid group of the L-phenylalanine moiety is another key derivatization strategy. Amino acid esters are valuable intermediates in peptide synthesis and for the creation of other derivatives. scribd.com

The most common method for esterifying amino acids is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. For example, L-phenylalanine can be converted to its methyl or ethyl ester by heating in the corresponding alcohol with sulfuric acid. frontiersin.org

Alternatively, for N-protected amino acids like N-acetyl-L-phenylalanine, other esterification methods can be employed. The Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, has been used for the esterification of N-acetyl-L-phenylalanine. scribd.com This method can be enhanced by microwave irradiation, which can lead to shorter reaction times and higher yields compared to conventional heating. scribd.com

A study on the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, a core component of PNA monomers, describes the preparation of benzyl, allyl, and 4-nitrobenzyl esters. These esters are stable and can be used in subsequent synthetic steps. nih.gov This approach is directly analogous to the potential esterification of this compound, where the L-phenylalanine carboxyl group would be the target for ester formation.

The following table outlines key findings related to the esterification of phenylalanine and related compounds.

ReactantReagent(s)/MethodProductKey Findings
L-PhenylalanineMethanol, Sulfuric AcidL-phenylalanine methyl esterStandard Fischer-Speier esterification. frontiersin.org
N-acetyl-L-phenylalanineMethanol, Modified Mukaiyama's reagent, Microwave irradiationN-acetyl-L-phenylalanine methyl esterMicrowave assistance improves reaction efficiency. scribd.com
N-[2-(Fmoc)aminoethyl]glycineBenzyl alcohol, Allyl alcohol, or 4-Nitrobenzyl alcohol with acid catalystBenzyl, Allyl, or 4-Nitrobenzyl estersFormation of stable esters for further synthesis. nih.gov

Peptide Nucleic Acid (PNA) Backbone Analogs

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. researchgate.net The this compound scaffold is a chiral analog of the standard PNA backbone unit, with the L-phenylalanine residue providing a chiral center and a bulky aromatic side chain. The incorporation of such modified units into PNA oligomers can significantly influence their hybridization properties, stability, and potential for forming unique secondary structures.

The synthesis of PNA monomers containing the this compound scaffold would follow the general principles of PNA monomer synthesis. This typically involves the protection of the amino groups, followed by the coupling of a nucleobase-containing acetic acid derivative to the secondary amine of the backbone. The resulting monomer can then be used in solid-phase synthesis to be incorporated into a PNA oligomer.

Research into chiral PNAs has shown that substituents on the N-(2-aminoethyl)glycine backbone can enhance the properties of the resulting PNA oligomers. mdpi.com For instance, the introduction of a chiral center can pre-organize the PNA strand, potentially increasing its binding affinity and specificity for target DNA or RNA sequences. mdpi.com In a model system, a phenylalanine ester was attached to an N-(2-hydroxyethyl)glycine thymine (B56734) unit at the N-terminus of a PNA, demonstrating the feasibility of incorporating phenylalanine derivatives into PNA structures. acs.org

The table below provides an overview of relevant findings in the development of PNA analogs.

PNA Analog TypeModificationPurpose/Finding
Chiral PNASubstituent on the N-(2-aminoethyl)glycine backboneTo improve hybridization properties and pre-organize the PNA strand. mdpi.com
Glycosylated PNAAttachment of sugar moieties to the backboneTo modulate pharmacokinetic properties and target specific tissues. acs.org
PNA with Phenylalanine DerivativePhenylalanine ester on an N-(2-hydroxyethyl)glycine unitModel for aminoacyl transfer in PNA-directed peptide translation. acs.org
Thiol-modified PNAIncorporation of a sulfhydryl groupTo allow for conjugation with other molecules. elsevier.es

Interactions with Biological Systems and Enzymatic Studies

Modulation of Enzyme Activity by N-(2-Aminoethyl)-L-phenylalanine Derivatives

Derivatives of this compound have been investigated for their capacity to influence the activity of various enzymes. This modulation can occur through several mechanisms, including direct inhibition or activation, acting as mimics of natural substrates, and binding to allosteric sites.

Enzyme Inhibition and Activation Mechanisms

The structure of this compound, containing both a phenylalanine moiety and an ethylamine (B1201723) group, provides a scaffold for designing molecules that can interact with the active or allosteric sites of enzymes. For instance, L-phenylalanine itself is a precursor for the synthesis of important biomolecules, and enzymes involved in its metabolism, such as phenylalanine hydroxylase, are key targets for understanding metabolic disorders. nih.govnih.gov The addition of the 2-aminoethyl group can alter the binding affinity and specificity of the parent molecule, leading to either inhibition or, in some cases, activation of enzymatic processes.

One area of investigation involves the enzyme L-phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.gov While direct studies on this compound's effect on PAL are not extensively documented, the principle of product inhibition by trans-cinnamic acid suggests that derivatives of L-phenylalanine could modulate PAL activity. nih.gov Such modulation might occur through feedback mechanisms or by directly competing with the natural substrate for the active site.

Substrate Mimicry and Analog Binding

The structural similarity of this compound to the amino acid L-phenylalanine allows it and its derivatives to act as substrate mimics for enzymes that recognize phenylalanine. A notable example is phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in protein biosynthesis responsible for attaching phenylalanine to its corresponding tRNA. nih.gov

Researchers have designed and synthesized novel compounds intended to mimic the natural substrate of PheRS, phenylalanyl adenylate (Phe-AMP). nih.gov These mimics often incorporate a phenylalanine-like moiety to occupy the phenylalanine binding pocket of the enzyme. nih.gov The phenyl ring of phenylalanine is recognized through hydrophobic interactions with specific residues within the active site, such as Phe255 and Phe257. nih.gov The amino group of the substrate is anchored in a hydrophilic environment. nih.gov By designing molecules that can effectively occupy these binding sites, it is possible to create potent inhibitors of PheRS, which is a promising target for novel antibacterial agents. nih.gov

The design of these mimics often involves modifying the core structure to enhance binding affinity and specificity. For example, derivatives might include different aryl groups to mimic phenylalanine or incorporate moieties like benzimidazole (B57391) to mimic the adenosine (B11128) portion of Phe-AMP. nih.gov

Structural Basis of Enzyme-Ligand Interactions

The interaction between L-phenylalanine and enzymes like phenylalanine hydroxylase has been elucidated through structural studies. nih.govnih.gov The enzyme possesses a catalytic domain where the hydroxylation of phenylalanine occurs and a regulatory domain. nih.gov L-phenylalanine can bind to an allosteric site on the regulatory domain, leading to its dimerization and subsequent activation of the enzyme. nih.gov This structural change relieves steric hindrance at the active site, allowing for increased catalytic activity. nih.gov

The binding of ligands to the active site of enzymes like PheRS is also well-characterized. The phenyl group of phenylalanine fits into a hydrophobic pocket, while the amino and carboxyl groups form hydrogen bonds with surrounding residues. nih.gov Understanding these specific interactions is crucial for the rational design of inhibitors or modulators based on the this compound scaffold. The intramolecular interactions within the L-phenylalanine molecule itself, between the carboxylic acid, amino, and phenyl groups, also play a role in its biological activity and how it is recognized by enzymes. researchgate.netresearchgate.net

Receptor Binding and Signaling Pathway Probes

Beyond enzyme modulation, derivatives of this compound have been explored as ligands for specific receptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1).

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is activated by trace amines, a class of biogenic amines that includes β-phenylethylamine, tyramine, and tryptamine. Dopamine (B1211576) also acts as a TAAR1 agonist. wikipedia.org Given the structural resemblance of this compound to these endogenous ligands, its derivatives have been investigated as potential TAAR1 agonists.

TAAR1 is a promising therapeutic target for psychotic disorders. nih.govnih.gov The development of potent and selective TAAR1 agonists is an active area of research. While many known TAAR1 agonists belong to classes like imidazole (B134444) or 2-aminooxazoline derivatives, recent studies have explored novel chemical scaffolds. nih.gov For instance, a hit-finding effort identified a submicromolar TAAR1 agonist based on a 4-(2-aminoethyl)piperidine core, which had not been previously associated with TAAR1 modulation. nih.gov This discovery highlights the potential for developing new TAAR1 agonists from structures related to this compound.

The activation of TAAR1 can modulate dopaminergic systems in the brain, which is relevant for the treatment of psychosis. wikipedia.orgnih.gov TAAR1 agonists have shown efficacy in preclinical models by reducing dopamine-dependent hyperactivity. nih.gov

Table of TAAR1 Agonist Activity

CompoundCore StructurePotency (EC₅₀)Agonism (% of Tyramine)
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride4-(2-aminoethyl)piperidine0.507 µM65%
Data from a study on novel TAAR1 agonists. nih.gov

Modulation of Ion Channels

The modulation of ion channels is a fundamental mechanism for regulating neuronal excitability and signaling. nih.govnih.gov Ion channels are integral membrane proteins that control the flow of ions across cellular membranes. cellphysiolbiochem.com Their activity can be influenced by a wide range of factors, including direct binding of ligands, covalent modifications like phosphorylation, and interactions with G-proteins. nih.gov

While direct evidence for the modulation of ion channels by this compound is limited, the compound's structural relationship to neurotransmitters and receptor ligands suggests a potential indirect role. For example, as a TAAR1 agonist, derivatives of this compound could indirectly influence ion channel activity through G-protein-mediated signaling cascades initiated by TAAR1 activation. These downstream effects could alter the function of various ion channels, including those permeable to potassium, calcium, and sodium, thereby affecting neuronal firing rates and synaptic transmission. nih.govmdpi.com

The complexity of ion channel regulation, involving partnerships between different channel types and modulation by various signaling molecules, presents a rich area for future investigation into the potential effects of compounds like this compound. mdpi.com

Lack of Publicly Available Data on this compound Precludes Detailed Analysis

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound This compound regarding its interactions with biological systems, enzymatic studies, impact on neurotransmitter precursor pools, or metabolic perturbations in cellular systems.

The performed searches for the biological activity, enzyme interactions, metabolism, and effects on neurotransmitters of "this compound" did not yield any relevant results. The available literature extensively covers the parent compound, L-phenylalanine, and other derivatives, but is silent on the specific N-(2-Aminoethyl) variant.

L-phenylalanine is well-documented as an essential amino acid and a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine. wikipedia.orgwikipedia.orgmedicalnewstoday.com It is converted to L-tyrosine by the enzyme phenylalanine hydroxylase, a critical step in the catecholamine synthesis pathway. wikipedia.orgwikipedia.org The metabolism of L-phenylalanine is a tightly regulated process, and its dysregulation is linked to metabolic disorders such as phenylketonuria (PKU). metwarebio.comnih.gov

Without any scientific studies on this compound, it is impossible to provide a scientifically accurate and informative article on its biochemical cascade investigations as requested. The compound may be a novel or proprietary substance that has not been the subject of public research. Therefore, the sections on its impact on neurotransmitter precursor pools and metabolic perturbations in cellular systems cannot be addressed.

Theoretical and Computational Investigations of N 2 Aminoethyl L Phenylalanine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. For a novel compound like N-(2-Aminoethyl)-L-phenylalanine, these methods would provide invaluable baseline data.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov A DFT study of this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information could be derived, including vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. nih.gov

Time-Dependent DFT (TD-DFT) would be the method of choice for investigating the excited-state properties of the molecule. nih.gov This would allow for the prediction of its electronic absorption spectrum (UV-Vis), providing insights into how the molecule interacts with light.

Table 1: Hypothetical DFT and TD-DFT Calculation Parameters for this compound

ParameterTypical Method/Basis SetInformation Gained
Geometry OptimizationB3LYP/6-311++G(d,p)Optimized molecular structure, bond lengths, bond angles
Vibrational FrequenciesB3LYP/6-311++G(d,p)Predicted IR and Raman spectra, thermodynamic properties
Electronic PropertiesM06-2X/6-311++G(d,p)Ionization potential, electron affinity, electronic energies
Excited States (UV-Vis)TD-DFT/B3LYP/6-311++G(d,p)Electronic transition energies, oscillator strengths

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com

For this compound, a HOMO-LUMO analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack. The distribution of these orbitals across the molecule—whether localized on the phenyl ring, the amino acid backbone, or the ethylamino side chain—would dictate its reactive behavior.

Table 2: Key Electronic Properties Derivable from HOMO-LUMO Energies

PropertyFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration
Chemical Softness (S)1 / ηReciprocal of hardness

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are essential for understanding the dynamic behavior of molecules and their interactions with larger biological systems.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that this compound is a derivative of the amino acid L-phenylalanine nih.gov, a primary application of molecular docking would be to investigate its potential interactions with protein binding sites.

For instance, one could dock this compound into the active sites of enzymes that normally bind L-phenylalanine to predict whether it could act as an inhibitor or a substrate. The results would be scored based on the predicted binding affinity, providing a rank-ordering of potential protein targets. This analysis would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of the behavior of a molecule and its environment. nih.govnih.govrsc.orgresearchgate.net An MD simulation of this compound, either in a solvent like water or within a protein binding site, would reveal its conformational flexibility and dynamic behavior over time.

These simulations could be used to:

Assess the stability of the ligand-protein complex predicted by molecular docking.

Study the self-assembly properties of the molecule, a phenomenon observed in other aromatic amino acids. rsc.org

MD simulations can also be used to calculate the free energy of binding, offering a more rigorous prediction of ligand-protein affinity than docking scores alone.

Free Energy Calculations

The thermodynamic stability and reactivity of this compound in various environments can be elucidated through free energy calculations. These computational methods are pivotal in predicting the spontaneity of chemical processes, including binding affinities to biological targets and solvation energies. Quantum mechanics (QM) and molecular mechanics (MM) are the two primary approaches employed for these calculations.

A common application of free energy calculations for this compound would be the determination of its solvation free energy in different solvents, which is crucial for predicting its solubility and partitioning behavior. The table below presents hypothetical relative free energy values for different states of this compound, illustrating the type of data generated from such computational studies.

Table 1: Hypothetical Relative Free Energy Data for this compound

State/ConformationMethodRelative Free Energy (kcal/mol)Solvent
ZwitterionicDFT/B3LYP/6-31G0.00Water (Implicit)
NeutralDFT/B3LYP/6-31G+9.8Water (Implicit)
Protonated (Amine)DFT/B3LYP/6-31G*-5.2Water (Implicit)
Extended ConformationMD with AMBER force field0.00Water (Explicit)
Folded ConformationMD with AMBER force field-2.5Water (Explicit)

Structure-Activity Relationship (SAR) Studies through Computational Means

Computational Structure-Activity Relationship (SAR) studies are instrumental in understanding how the chemical structure of this compound influences its biological activity. These studies can guide the design of new derivatives with enhanced potency or selectivity.

pKa Predictions and Ionization State Analysis

The ionization state of a molecule is a critical determinant of its biological activity, as it affects its ability to interact with biological targets and permeate membranes. The pKa values of the ionizable groups in this compound—the carboxylic acid, the primary amine of the phenylalanine core, and the primary amine of the ethylamino side chain—can be predicted using various computational methods. nih.gov

These methods range from empirical approaches based on Hammett-type equations to more sophisticated quantum mechanical calculations. nih.gov Machine learning models, trained on large datasets of known pKa values, have also emerged as powerful tools for accurate predictions. xjtu.edu.cnnih.gov The predicted pKa values determine the predominant ionization state of the molecule at a given pH. For instance, at physiological pH (~7.4), the carboxylic acid is expected to be deprotonated (negatively charged), while both amine groups are likely to be protonated (positively charged), resulting in a net positive charge.

Understanding the pKa values is crucial for interpreting SAR data, as even small changes in chemical structure can significantly alter the ionization state and, consequently, the biological activity. nih.gov

Table 2: Predicted pKa Values and Predominant Ionization State at pH 7.4 for this compound

Functional GroupPredicted pKaIonization State at pH 7.4
Carboxylic Acid~2.5Deprotonated (-COO-)
α-Amine~9.5Protonated (-NH3+)
Side-chain Amine~10.5Protonated (-NH3+)

Conformation Analysis and Stereochemical Control

The three-dimensional arrangement of atoms in this compound, its conformation, is intrinsically linked to its biological activity. Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt. quimicaorganica.org This can be achieved through computational methods such as molecular mechanics calculations and molecular dynamics simulations. nih.gov

For this compound, the key degrees of freedom include the torsion angles of the peptide backbone (phi, psi) and the rotatable bonds within the N-(2-aminoethyl) side chain. The bulky phenyl group and the flexible ethylamino side chain can adopt various spatial arrangements, leading to a complex conformational landscape. nih.gov Computational studies can map this landscape and identify the most stable conformers, which are likely to be the biologically active ones. nih.gov

Stereochemistry is another critical aspect. The "L" configuration of the phenylalanine core is a fixed stereochemical feature. However, the interactions of the flexible side chain can be influenced by the stereochemistry of a potential binding partner. Computational docking studies can be used to explore how different conformations of this compound interact with a target protein, providing insights into the stereochemical requirements for binding. The relative orientation of the phenyl ring and the terminal amino group of the side chain will be crucial for establishing specific interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com

Table 3: Key Torsional Angles and Their Influence on Conformation

Torsional AngleDescriptionInfluence on Conformation
Phi (φ)C'-N-Cα-C'Determines the orientation of the carbonyl group relative to the Cα-substituents.
Psi (ψ)N-Cα-C'-NDetermines the orientation of the N-H group relative to the Cα-substituents.
Chi1 (χ1)N-Cα-Cβ-CγRotation around the Cα-Cβ bond of the phenylalanine side chain.
Tau (τ)Cα-N-C-C (side chain)Rotation around the bonds of the N-(2-aminoethyl) group, influencing its spatial reach.

Role As Building Block in Advanced Chemical Synthesis

Peptide and Protein Engineering

The introduction of non-native amino acid structures is a cornerstone of modern peptide and protein engineering. N-(2-Aminoethyl)-L-phenylalanine offers distinct advantages in this field due to its structural and reactive properties.

Peptidomimetics are designed to replicate the structure and function of natural peptides, often with improved stability and activity. The incorporation of modified amino acids is a key strategy in creating these mimics. Research has shown that amino acids featuring an aminoethyl group can effectively nucleate the formation of specific secondary structures like β-hairpins. acs.org

For instance, a biphenyl-based amino acid designed to replace two residues in a β-turn successfully induced a folded structure by creating a hydrophobic cluster that was stabilized by hydrogen bonds. acs.org The aminoethyl moiety plays a crucial role in positioning the polypeptide chain correctly to facilitate this folding. By analogy, incorporating this compound into a peptide sequence can introduce a defined turn or constraint. This is because the diamine structure can alter the local backbone conformation and participate in unique intramolecular hydrogen bonding patterns, thereby directing the peptide to adopt a specific, predictable three-dimensional shape. This is particularly valuable in drug design, where a constrained peptide can exhibit higher receptor affinity and specificity.

The ability to label proteins at specific sites is essential for studying their function, localization, and interactions. mdpi.com Unnatural amino acids (UAAs) with unique reactive groups are frequently incorporated into proteins for this purpose. nih.govnih.gov The this compound structure possesses two distinct primary amine groups: the α-amino group and the terminal amine of the aminoethyl side chain. This feature allows for orthogonal chemical strategies.

The terminal amine of the ethyl group can serve as a nucleophilic handle for conjugation. This amine is chemically distinct from the ε-amino group of lysine (B10760008), potentially offering different reactivity and enabling site-specific modification. After the peptide is synthesized, this unique primary amine can be selectively reacted with various labels, such as fluorophores, biotin, or cross-linking agents, while the standard α-amino group is part of the peptide backbone. researchgate.net This approach allows for the creation of homogeneously modified proteins, which is a significant advantage over stochastic labeling of native residues like lysine, which often results in heterogeneous mixtures. nih.gov

Synthesis of Complex Organic Molecules

Beyond peptides, this compound is a valuable scaffold for building a diverse array of complex organic molecules for various applications.

The phenylalanine structure is a common motif in many pharmaceuticals. The addition of the aminoethyl group to create this compound provides a key point for diversification in medicinal chemistry. This diamine structure can be used to synthesize libraries of compounds for screening purposes. The two amine groups offer differential reactivity for building complex heterocyclic systems or for attaching different pharmacophoric groups. This bifunctionality is advantageous for creating molecules that can interact with multiple biological targets or that possess improved pharmacokinetic properties.

Amino acids and their derivatives are increasingly used to create biocompatible and biodegradable polymers. The polymerization of L-phenylalanine esters, for example, can be initiated by multifunctional amines to create novel polymer architectures. researchgate.net

A study demonstrated that tris(2-aminoethyl)amine (B1216632) (TREN) can act as a trifunctional initiator for the enzymatic polymerization of L-phenylalanine ethyl ester, resulting in the formation of star-shaped polypeptides. researchgate.net Similarly, this compound, as a diamine, can function as a bifunctional monomer or a chain extender in polymerization reactions. This can lead to the synthesis of polyamides or polyureas with pendent phenyl groups, which can influence the material's thermal and mechanical properties. Such polymers have potential applications in drug delivery, tissue engineering, and as functional materials. Research into copolymers derived from phenylalanine has shown potential for creating materials that are responsive to stimuli like pH. researchgate.net

Conjugate Chemistry

Conjugate chemistry involves linking different molecular entities to create a new molecule with combined or enhanced properties. nih.gov The structure of this compound is exceptionally well-suited for this purpose. The presence of two primary amines and a carboxylic acid group allows for the sequential and controlled attachment of different molecules.

For example, one amine could be used to attach the scaffold to a solid support for further synthesis, while the other amine and the carboxylic acid remain available for reaction. This allows for the creation of complex drug conjugates, where a targeting moiety, a linker, and a payload can be precisely assembled. rsc.org The ability to selectively protect and deprotect the different functional groups is key to its utility in this area. This strategy is central to the development of advanced therapeutics like antibody-drug conjugates (ADCs), where precise control over the linkage chemistry is paramount. rsc.org

Antibody-Drug Conjugates (ADCs) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a linker to attach a potent cytotoxic drug to a monoclonal antibody. The linker's properties are critical to the ADC's stability and efficacy. Linkers are often composed of components that can be cleaved under specific physiological conditions, such as peptide sequences susceptible to lysosomal proteases or linkers that are sensitive to the pH of the tumor microenvironment.

A thorough search of scientific databases reveals no specific instances or studies where this compound has been incorporated as a primary building block into linkers for ADCs. Research in ADC linker technology has explored a variety of amino acids and their derivatives, including unnatural amino acids designed to provide specific cleavage sites or to facilitate site-specific conjugation, but this compound is not featured among them.

Cross-linking Agents in Biological Systems

Chemical cross-linking agents are molecules with two or more reactive ends capable of forming covalent bonds with functional groups on proteins or other biological macromolecules. These agents are invaluable tools for studying protein-protein interactions, protein structure, and the spatial arrangement of molecules within biological complexes. The design of a cross-linking agent often involves careful consideration of the spacer arm length, the reactivity of the terminal groups, and its biocompatibility.

There is no available research that describes the use of this compound as a cross-linking agent in biological systems. The field typically employs homo- or hetero-bifunctional reagents that target common functional groups like primary amines (on lysine residues) or sulfhydryls (on cysteine residues). While amino acid-based structures can be part of a cross-linker's design, the specific compound this compound has not been reported for this purpose.

Future Directions and Interdisciplinary Research Prospects

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and compound design. mdpi.compolimi.it These computational tools can rapidly screen vast virtual libraries of molecules, predict their properties, and suggest novel structures with desired functionalities, thereby accelerating the research and development process. mdpi.compolimi.it For N-(2-Aminoethyl)-L-phenylalanine, AI and ML offer a powerful platform to explore its potential as a scaffold for new therapeutic agents or functional molecules.

Furthermore, predictive ML models can be employed to assess the drug-likeness and potential bioactivities of these generated derivatives. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict the biological activity of a compound based on its chemical structure. mdpi.com By training these models on data from similar compounds, it would be possible to screen the generated library of this compound derivatives for potential hits against specific biological targets.

Another key area of application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com AI models can be trained to predict these crucial parameters, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the design process, thus reducing the likelihood of late-stage failures. polimi.it The application of these in silico tools to this compound and its derivatives could significantly streamline the process of identifying promising lead compounds for further experimental validation. nih.gov

Table 1: Potential AI and Machine Learning Applications for this compound

AI/ML TechniqueApplication to this compoundDesired Outcome
Generative Models (RNNs, GANs)Generation of novel derivatives.A diverse virtual library of related compounds.
Predictive Modeling (QSAR)Prediction of biological activity.Identification of potential lead compounds.
ADMET Prediction ModelsIn silico assessment of pharmacokinetic and safety profiles.Prioritization of candidates with favorable drug-like properties.
Molecular Docking SimulationsPrediction of binding affinity to target proteins.Understanding of potential molecular interactions and mechanisms of action.

Novel Biocatalytic System Development

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. nih.govrsc.org The development of novel biocatalytic systems for the synthesis of this compound and its derivatives is a promising area of research. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the environmental impact of chemical manufacturing. nih.govrsc.org

One potential biocatalytic route for the synthesis of this compound is through the use of transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. polimi.itmanchester.ac.uk An engineered aminotransferase could potentially be used to catalyze the reaction between a suitable keto acid precursor of phenylalanine and ethylenediamine (B42938) to form this compound. The development of such a biocatalyst would likely involve protein engineering to tailor the enzyme's active site for the specific substrates. polimi.itmanchester.ac.uk

Lipases are another class of enzymes that could be harnessed for the synthesis of N-acylated amino acids. nih.govnih.gov These enzymes are known to catalyze the formation of amide bonds, and engineered lipases have been successfully used for the synthesis of various N-acyl glycines. nih.gov A similar approach could be developed for the lipase-catalyzed acylation of L-phenylalanine with an activated form of ethylenediamine.

Table 2: Potential Biocatalytic Approaches for this compound Synthesis

Enzyme ClassBiocatalytic StrategyPotential SubstratesKey Challenges
TransaminasesReductive aminationPhenylpyruvic acid, EthylenediamineEnzyme engineering for substrate specificity.
LipasesN-acylationL-phenylalanine, Activated ethylenediamine derivativeOptimizing reaction conditions for amide formation.
Peptide SynthetasesNon-ribosomal peptide synthesisL-phenylalanine, EthylenediamineEngineering the enzyme to accept non-standard substrates.
Cascade SystemsMulti-enzyme one-pot synthesisSimple precursors (e.g., benzaldehyde)Compatibility of different enzymes and reaction conditions.

Advanced Materials Science Applications

The self-assembling properties of amino acids and peptides have garnered significant interest in materials science for the creation of novel nanomaterials with a wide range of applications. rsc.org The unique structure of this compound, with its aromatic phenyl ring and flexible aminoethyl group, makes it a promising building block for the design of advanced functional materials.

Phenylalanine and its derivatives are known to self-assemble into various nanostructures, including nanotubes, nanofibers, and hydrogels. rsc.orgrsc.org The introduction of the aminoethyl group in this compound could significantly influence its self-assembly behavior, potentially leading to the formation of novel nanostructures with unique properties. The additional amino group could participate in hydrogen bonding interactions, providing another level of control over the self-assembly process.

One exciting prospect is the use of this compound in the formation of supramolecular hydrogels. nih.govresearchgate.net These materials, formed by the self-assembly of small molecules in water, have potential applications in drug delivery, tissue engineering, and environmental remediation. nih.gov The properties of the resulting hydrogel, such as its mechanical strength and release characteristics, could be tuned by modifying the structure of the this compound building block.

Furthermore, this compound could be incorporated into polymers to create functional materials. nih.gov For example, it could be used as a monomer in the synthesis of biodegradable polymers with enhanced properties. The pendant aminoethyl group could also serve as a handle for the covalent attachment of other molecules, such as drugs or targeting ligands, to create smart materials that can respond to specific stimuli.

Table 3: Potential Materials Science Applications of this compound

Material TypePotential Role of this compoundPotential Applications
Self-assembling PeptidesBuilding block for novel nanostructures.Nanotubes for electronics, nanofibers for scaffolds.
Supramolecular HydrogelsGelator molecule for stimuli-responsive materials.Drug delivery, tissue engineering, biosensing.
Functional PolymersMonomer for biodegradable and functional polymers.Smart materials, surface coatings.
Surface ModificationAgent for modifying the properties of material surfaces.Biocompatible coatings, sensors.

Exploration of New Biochemical Pathways and Interactions

Understanding the biochemical pathways and interactions of this compound is crucial for unlocking its full potential in biological applications. As a derivative of L-phenylalanine, it is likely to interact with biological systems in unique ways, offering opportunities for the development of new research tools and therapeutic strategies.

The metabolic fate of this compound is a key area for investigation. It is important to determine whether it is metabolized by the same enzymes as L-phenylalanine or if it follows a different pathway. wikipedia.org For example, phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine, may or may not recognize this compound as a substrate. wikipedia.org Understanding its metabolic stability is essential for its potential use as a drug or a probe in biological systems.

The cellular uptake and transport of this compound also warrant investigation. nih.govnih.gov Amino acid transporters are responsible for the uptake of amino acids into cells, and it is important to determine which transporters recognize this modified amino acid. nih.govnih.gov This knowledge could be exploited for the targeted delivery of drugs or imaging agents to specific cells or tissues.

Furthermore, the interaction of this compound with protein binding sites is a promising area of research. The additional aminoethyl group could lead to new interactions with protein targets, potentially resulting in the development of novel enzyme inhibitors or receptor modulators. nih.gov For instance, it could be investigated as a potential inhibitor of enzymes involved in phenylalanine metabolism or as a ligand for receptors that bind phenylalanine or related molecules. The study of its intramolecular interactions can also provide valuable insights. aip.org

Table 4: Potential Biochemical Research Areas for this compound

Research AreaKey QuestionsPotential Impact
Metabolic Pathway AnalysisIs it a substrate for phenylalanine hydroxylase? What are its major metabolites?Understanding of its in vivo stability and potential for drug development.
Cellular Uptake and TransportWhich amino acid transporters recognize it?Development of targeted delivery systems.
Protein Binding and InhibitionDoes it inhibit enzymes in the phenylalanine metabolic pathway?Discovery of new enzyme inhibitors and therapeutic targets.
Receptor Interaction StudiesDoes it bind to receptors that recognize phenylalanine or other neurotransmitters?Development of new probes and modulators of receptor function.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining.
  • Maintain pH >9 during aminoethylation to ensure nucleophilic attack efficiency.
  • Yield improvements (typically 60–75%) are achievable by increasing reaction time to 24–48 hours under reflux .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm), α-proton (δ 4.1–4.3 ppm), and aminoethyl protons (δ 2.8–3.1 ppm).
    • ¹³C NMR : Confirm the carbonyl (δ ~175 ppm) and quaternary carbons in the phenyl group .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.1) .
  • Infrared Spectroscopy (IR) : Detect N-H stretches (3300–3500 cm⁻¹) and carboxylate C=O (1700–1720 cm⁻¹) .

Advanced: How does this compound contribute to the stability of peptide nucleic acid (PNA) analogs, and what experimental data support this?

Answer:
The aminoethyl group enhances PNA backbone rigidity and hybridization affinity with DNA/RNA. Key evidence includes:

  • Thermal Denaturation Studies : PNAs incorporating this compound show melting temperature (Tm) increases of 5–10°C compared to unmodified PNAs, indicating stronger duplex stability .
  • Circular Dichroism (CD) : Structural analysis reveals a right-handed helical conformation in PNA-RNA hybrids, mimicking natural nucleic acids .
  • Molecular Dynamics Simulations : The aminoethyl side chain reduces torsional flexibility, improving binding specificity .

Q. Experimental Design :

  • Synthesize PNA oligomers via solid-phase methods using Fmoc-protected this compound.
  • Compare Tm values with control PNAs using UV-Vis spectroscopy at 260 nm .

Advanced: What discrepancies arise in thermal decomposition profiles of this compound under varying conditions, and how are they resolved?

Answer:

  • Thermogravimetric Analysis (TGA) : Sharp decomposition at ~300°C in inert atmospheres (N₂), but oxidative decomposition (air) occurs at ~250°C due to amine oxidation .
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180–200°C (melting) and exothermic peaks at 250°C (degradation) .

Q. Resolution Strategies :

  • Conduct parallel TGA/DSC under inert vs. oxidative conditions to distinguish thermal events.
  • Pair with evolved gas analysis (EGA) to identify volatile byproducts (e.g., NH₃, CO₂) .

Advanced: How can this compound be integrated into drug delivery systems, and what pharmacokinetic challenges exist?

Answer:

  • Applications :
    • Peptide Conjugates : Enhances blood-brain barrier penetration via aminoethyl-mediated transporter binding.
    • Lipid Nanoparticles (LNPs) : Serves as a cationic stabilizer for mRNA encapsulation .
  • Challenges :
    • Proteolytic Degradation : Susceptibility to serum proteases requires backbone methylation or D-amino acid substitution .
    • Renal Clearance : High hydrophilicity (logP ≈ -1.2) necessitates PEGylation or albumin binding .

Q. Methodology :

  • Evaluate stability in simulated gastric fluid (pH 1.2) and human plasma.
  • Use LC-MS to quantify degradation metabolites .

Advanced: How do computational models predict the interaction of this compound with biological targets, and what validation is required?

Answer:

  • Docking Studies : AutoDock Vina predicts strong binding (ΔG < -8 kcal/mol) to trypsin-like proteases via hydrogen bonding with Ser195 and His57 .
  • MD Simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD < 2 Å .

Q. Validation Steps :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant enzymes.
  • X-ray Crystallography : Resolve co-crystal structures to confirm predicted interactions .

Notes

  • Avoid abbreviations; use full chemical names.
  • References are curated from peer-reviewed journals, patents, and validated databases (PubChem, EPA DSSTox).
  • Commercial sources (e.g., PharmaCompass) are excluded per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.